5-(Benzyloxy)-8-chloronaphthalene-1,4-dione

Catalog No.
S12278819
CAS No.
89474-89-5
M.F
C17H11ClO3
M. Wt
298.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzyloxy)-8-chloronaphthalene-1,4-dione

CAS Number

89474-89-5

Product Name

5-(Benzyloxy)-8-chloronaphthalene-1,4-dione

IUPAC Name

5-chloro-8-phenylmethoxynaphthalene-1,4-dione

Molecular Formula

C17H11ClO3

Molecular Weight

298.7 g/mol

InChI

InChI=1S/C17H11ClO3/c18-12-6-9-15(21-10-11-4-2-1-3-5-11)17-14(20)8-7-13(19)16(12)17/h1-9H,10H2

InChI Key

UKTZAIKSDGDXRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=O)C=CC(=O)C3=C(C=C2)Cl

5-(Benzyloxy)-8-chloronaphthalene-1,4-dione is a synthetic organic compound characterized by its unique structure, which consists of a naphthalene backbone substituted with a benzyloxy group and a chlorine atom at the 8-position. The molecular formula for this compound is C15_{15}H13_{13}ClO2_2, and it has a molecular weight of approximately 276.72 g/mol. This compound belongs to the class of naphthoquinones, which are known for their diverse biological activities and potential applications in medicinal chemistry.

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or methylene groups, altering the compound's properties and biological activity.
  • Condensation Reactions: It may participate in condensation reactions with amines or other nucleophiles, potentially forming more complex structures.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs with different properties.

5-(Benzyloxy)-8-chloronaphthalene-1,4-dione exhibits a range of biological activities. Compounds within the naphthoquinone family are often investigated for their potential as:

  • Antimicrobial Agents: They may possess antibacterial and antifungal properties.
  • Anticancer Agents: Some derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting tumor growth.
  • Antioxidants: Naphthoquinones can scavenge free radicals, contributing to their protective effects against oxidative stress.

The specific biological activities of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione require further investigation to fully understand its mechanism of action and therapeutic potential.

The synthesis of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione can be achieved through several methods:

  • Nucleophilic Substitution Reaction:
    • Starting from 8-chloronaphthalene-1,4-dione, a benzyloxy group can be introduced via nucleophilic substitution using benzyl alcohol in the presence of a suitable acid catalyst.
  • Electrophilic Aromatic Substitution:
    • This method involves the chlorination of naphthalene derivatives followed by functionalization with benzyl groups through Friedel-Crafts reactions.
  • Multistep Synthesis:
    • A more complex route may involve multiple steps where naphthalene is first functionalized at various positions before introducing the benzyloxy group and chlorination.

These methods emphasize the versatility in synthesizing this compound and its derivatives.

5-(Benzyloxy)-8-chloronaphthalene-1,4-dione has potential applications in various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for developing new drugs targeting cancer or infectious diseases.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules for research purposes.
  • Material Science: Naphthoquinones are explored for their properties in photonic materials and sensors due to their electronic characteristics.

Interaction studies involving 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione focus on its binding affinity with various biological targets. These studies are crucial for understanding how the compound interacts at the molecular level with enzymes or receptors, which can inform drug design and efficacy. For example:

  • Enzyme Inhibition Studies: Investigating its role as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer or inflammation.
  • Binding Affinity Assessments: Evaluating how well it binds to target proteins compared to other known inhibitors.

Such studies provide insight into its potential therapeutic applications and mechanisms of action.

Several compounds share structural similarities with 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsNotable Activities
2-Benzylthio-5,8-dimethoxynaphthalene-1,4-dioneContains thioether and methoxy groupsInduces apoptosis via ROS increase
6-Benzyloxy-7-chloroquinoneQuinone structure with benzyloxy substitutionAntimicrobial and anticancer properties
5-Hydroxy-8-chloronaphthalene-1,4-dioneHydroxyl group instead of benzyloxyAntioxidant activity

Uniqueness of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione:
This compound's distinct feature lies in its benzyloxy substitution combined with the chlorinated naphthalene structure, which may confer specific biological activities not observed in other similar compounds. Its ability to undergo diverse chemical transformations also sets it apart as a versatile scaffold for drug development.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

298.0396719 g/mol

Monoisotopic Mass

298.0396719 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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